3-(Bromomethyl)-2-fluoropyridine
Description
It features a bromomethyl (-CH₂Br) group at position 3 and a fluorine atom at position 2 on the pyridine ring. This compound is widely utilized as an alkylating agent in organic synthesis, enabling the introduction of pyridylmethyl groups into target molecules under basic or nucleophilic conditions . Its reactivity is attributed to the electrophilic bromomethyl group, which participates in SN2-type reactions, as demonstrated in enantioselective alkylation protocols for β,γ-unsaturated carboxylic acids .
Properties
IUPAC Name |
3-(bromomethyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOXWFSZUMGWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-fluoropyridine typically involves the bromination of 2-fluoropyridine derivatives. One common method is the bromination of 2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to achieve the desired bromomethylation .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form this compound N-oxide under specific conditions.
Reduction: Reduction of the bromomethyl group can lead to the formation of 2-fluoropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of 3-(substituted methyl)-2-fluoropyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-fluoropyridine derivatives.
Scientific Research Applications
3-(Bromomethyl)-2-fluoropyridine is a chemical compound with a wide array of applications in scientific research, particularly due to its unique structure featuring both bromine and fluorine atoms. The presence of the bromomethyl group makes it highly reactive, allowing for the creation of various derivatives through nucleophilic substitution. The fluorine atom influences the compound's electronic properties, affecting its reactivity and interactions with molecular targets.
Scientific Research Applications
This compound serves as a versatile building block in various scientific disciplines.
Chemistry: It is used in the synthesis of complex organic molecules and heterocycles. Its bromomethyl group's high reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound is employed in developing bioactive compounds and as a precursor in synthesizing pharmaceuticals. The fluorine atom enhances stability and lipophilicity, improving cellular uptake and bioavailability.
Medicine: It is investigated for potential use in drug discovery and development, especially in designing inhibitors and modulators of biological pathways.
Industry: this compound is utilized in producing agrochemicals, dyes, and specialty chemicals.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its ability to interact with bacterial enzymes could inhibit growth or induce cell death.
Anticancer Potential
The compound is also being investigated for its anticancer activity. The mechanism involves targeting specific cancer cell pathways and potentially inducing apoptosis through covalent modifications of key proteins involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Key Research Findings
Enantioselective Alkylation : this compound achieved >90% enantiomeric excess (ee) in reactions with β,γ-unsaturated carboxylic acids, highlighting its utility in asymmetric synthesis .
Positional Isomer Effects : 5-(Bromomethyl)-2-fluoropyridine showed lower reactivity in analogous reactions, suggesting steric hindrance at position 5 reduces accessibility .
Electron-Withdrawing Effects : The -CF₃ group in 3-(Bromomethyl)-2-(trifluoromethyl)pyridine stabilizes intermediates in palladium-catalyzed couplings, enabling higher yields in cross-coupling reactions .
Biological Activity
3-(Bromomethyl)-2-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group and a fluorine atom, which significantly influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant research findings.
- Molecular Formula : C₆H₅BrF₁N
- Molecular Weight : Approximately 202.01 g/mol
The presence of both bromine and fluorine enhances the compound's electrophilic character, making it a valuable intermediate in various chemical syntheses and biological applications.
This compound exhibits biological activity primarily through its electrophilic nature. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as proteins, enzymes, and nucleic acids. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may disrupt normal enzymatic functions by modifying active sites.
- Alteration of Cellular Processes : By binding to critical cellular components, it can induce cytotoxic effects or influence signaling pathways.
The fluorine atom enhances the stability and lipophilicity of the compound, facilitating its uptake by cells and improving bioavailability.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its ability to interact with bacterial enzymes could inhibit growth or induce cell death.
Anticancer Potential
The compound is also being investigated for its anticancer activity. The mechanism involves targeting specific cancer cell pathways and potentially inducing apoptosis through covalent modifications of key proteins involved in cell cycle regulation.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Research :
- Synthesis and Functionalization :
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-3-(bromomethyl)-2-fluoropyridine | C₆H₄Br₂F₁N | Contains two bromine atoms enhancing reactivity |
| 6-Bromo-3-(bromomethyl)-2-fluoropyridine | C₆H₄Br₂F₁N | Different bromination position affecting activity |
| 3-Bromo-5-(bromomethyl)-2-fluoropyridine | C₆H₄Br₂F₁N | Unique arrangement influencing electronic properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
